![molecular formula C16H18FN3O4S2 B4127658 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide
Overview
Description
2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DFBTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DFBTH belongs to the class of sulfonylhydrazine derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Several studies have been conducted to evaluate the potential applications of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide in the field of medicine. One of the most promising applications of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide is in the treatment of cancer. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood yet. However, it has been proposed that 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide exerts its antitumor activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death.
Biochemical and Physiological Effects
2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been found to inhibit the activity of CA IX, which is overexpressed in many types of cancer cells. In addition, 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has been found to exhibit anti-inflammatory activity and has been proposed as a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in a pure form using column chromatography. 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide also exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide is its low solubility in water, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for the research on 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide. One of the most promising directions is to further investigate its mechanism of action and identify the molecular targets of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide. This can help in the development of more effective cancer treatments. Another future direction is to evaluate the potential applications of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide in the treatment of inflammatory diseases. In addition, further studies can be conducted to optimize the synthesis method of 2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide and improve its solubility in water.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)sulfonylamino]-3-[(4-fluorophenyl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-23-13-7-8-15(14(9-13)24-2)26(21,22)20-19-16(25)18-10-11-3-5-12(17)6-4-11/h3-9,20H,10H2,1-2H3,(H2,18,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAIZHTTYSBKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NNC(=S)NCC2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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